molecular formula C11H7IO2 B1308673 5-(4-Iodophenyl)furan-2-carbaldehyde CAS No. 64251-78-1

5-(4-Iodophenyl)furan-2-carbaldehyde

Cat. No.: B1308673
CAS No.: 64251-78-1
M. Wt: 298.08 g/mol
InChI Key: FKJCFJXXZJFWDJ-UHFFFAOYSA-N
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Description

5-(4-Iodophenyl)furan-2-carbaldehyde: is an organic compound with the molecular formula C11H7IO2 and a molecular weight of 298.079 g/mol It consists of a furan ring substituted with a formyl group at the 2-position and a 4-iodophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Iodophenyl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction , where furan is reacted with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form furan-2-carbaldehyde . This intermediate can then undergo a Suzuki-Miyaura coupling reaction with 4-iodophenylboronic acid in the presence of a palladium catalyst to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-(4-Iodophenyl)furan-2-carbaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents like or .

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as or .

    Substitution: The iodine atom in the 4-iodophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as or , to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles in the presence of a base like or .

Major Products:

    Oxidation: 5-(4-Iodophenyl)furan-2-carboxylic acid.

    Reduction: 5-(4-Iodophenyl)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(4-Iodophenyl)furan-2-carbaldehyde largely depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with molecular targets such as enzymes or receptors. The furan ring and the aldehyde group can participate in various biochemical pathways, potentially leading to the modulation of cellular processes .

Comparison with Similar Compounds

  • 5-(4-Bromophenyl)furan-2-carbaldehyde
  • 5-(4-Chlorophenyl)furan-2-carbaldehyde
  • 5-(4-Methylphenyl)furan-2-carbaldehyde

Comparison: 5-(4-Iodophenyl)furan-2-carbaldehyde is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity.

Properties

IUPAC Name

5-(4-iodophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7IO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJCFJXXZJFWDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403115
Record name 5-(4-iodophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64251-78-1
Record name 5-(4-iodophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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